MK-499 free base, (S,S)-
CAS No.: 159516-01-5
Cat. No.: VC16188946
Molecular Formula: C25H29N3O4S
Molecular Weight: 467.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159516-01-5 |
|---|---|
| Molecular Formula | C25H29N3O4S |
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | N-[(4S)-1'-[(2S)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m0/s1 |
| Standard InChI Key | NIYGLRKUBPNXQS-GMAHTHKFSA-N |
| Isomeric SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@@H]2O |
| Canonical SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
MK-499 free base, (S,S)- is a stereochemically defined compound with two absolute stereocenters, contributing to its enantiomeric purity and biological specificity . Its molecular structure features a sulfonamide group, a cyano-substituted aromatic ring, and a tertiary amine moiety, which collectively influence its solubility and receptor-binding affinity. Key chemical properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 159516-01-5 |
| Molecular Formula | CHNOS |
| Molecular Weight | 467.58 g/mol |
| IUPAC Name | N-[(4S)-1'-[(2S)-6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl]methyl]spiro[chroman-2,4'-piperidin]-4-yl]methanesulfonamide |
| SMILES Notation | CS(=O)(=O)NC1=CC=C2OC3(CCN(CC3)[C@@H]4CCC5=CC(=CC=C5C4)C#N)C2=C1 |
The compound’s stereochemistry is critical for its pharmacological activity, as demonstrated by reduced hERG blockade in racemic mixtures compared to the (S,S)-enantiomer.
Pharmacological Significance
hERG Potassium Channel Blockade
MK-499 selectively inhibits the hERG potassium channel, a key regulator of the cardiac action potential’s repolarization phase. By binding to the channel’s pore region, MK-499 prolongs the QT interval, a mechanism relevant to both antiarrhythmic therapies and drug-induced cardiotoxicity . Alanine-scanning mutagenesis studies have identified residues Tyr652 and Phe656 in the S6 helix as critical for high-affinity binding, with mutations at these sites reducing MK-499’s inhibitory potency by >100-fold.
Binding Orientation and Hydrophobic Interactions
Structural analyses reveal that MK-499 docks with its longitudinal axis parallel to the hERG channel’s pore axis, positioning its hydrophobic groups within a rim formed by aromatic residues . This orientation maximizes van der Waals interactions and complements the channel’s electrostatic landscape, particularly in the S4-S5 linker region. The sulfonamide group forms hydrogen bonds with Ser624, while the cyanophenyl moiety occupies a hydrophobic cavity near the selectivity filter .
Research Findings
Electrophysiological Studies
MK-499 exhibits an IC of 41 nM for hERG current inhibition in mammalian cell lines, contrasting with minimal activity against related channels such as KvLQT1 (IC > 10 μM). Voltage-clamp experiments demonstrate use-dependent blockade, where channel inhibition intensifies with repeated depolarization, a hallmark of state-dependent hERG blockers. Mutagenesis studies further elucidate the structural basis of this selectivity:
| Mutation | Effect on MK-499 IC | Proposed Mechanism |
|---|---|---|
| Tyr652Ala | >1000-fold increase | Loss of π-π stacking with aromatic ring |
| Phe656Val | 250-fold increase | Disrupted hydrophobic interactions |
| Ser624Ala | 50-fold increase | Loss of hydrogen bonding with sulfonamide |
Comparative Selectivity Profiling
MK-499’s selectivity over thrombin and trypsin-like proteases underscores its utility as a pharmacological tool. For instance, introducing a carboxylate group near Glu192 in factor Xa enhances MK-499’s selectivity (K = 41 nM) over thrombin (K > 2000 μM) by exploiting electrostatic complementarity . Conversely, ester derivatives lacking this group exhibit nonselective binding, highlighting the importance of polar interactions in target discrimination .
Structure-Activity Relationships (SAR)
Role of the Sulfonamide Group
The methanesulfonamide moiety is indispensable for hERG affinity, as its removal reduces binding potency by >90%. Quantum mechanical calculations attribute this to favorable electrostatic interactions between the sulfonamide’s partial negative charge and positively charged residues in the channel’s voltage-sensing domain .
Stereochemical Dependencies
The (S,S)-configuration optimizes steric complementarity with the hERG pore. Enantiomers with (R,R)- or mixed configurations show 10–50-fold lower affinity, emphasizing the precision required for effective channel blockade .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume